Manniflavanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

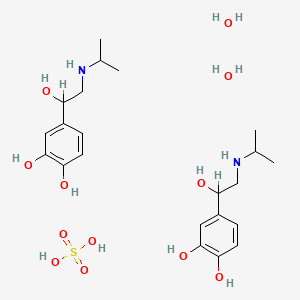

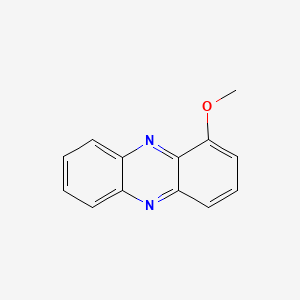

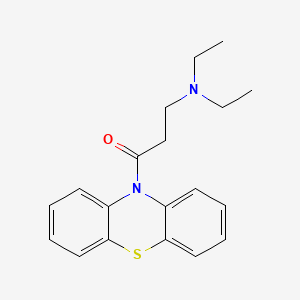

Manniflavanone is a natural product found in Garcinia kola and Garcinia mannii with data available.

Applications De Recherche Scientifique

Structure Determination and Antioxidant Properties

Manniflavanone has been a subject of interest for its structural complexity and significant antioxidant properties. Stark et al. (2015) in their study, utilized a novel NMR approach for structural determination of thermally unstable biflavanones, including this compound, from Garcinia buchananii. This research highlighted the challenges in structure elucidation due to atropisomerism and the successful use of advanced NMR techniques to overcome these issues. The study also noted the high antioxidative capacity of this compound in various assays (Stark et al., 2015).

Isolation and Identification from Garcinia Mannii

The isolation of this compound from the stem bark of Garcinia mannii was first described by Crichton and Waterman (1979). They identified this compound as a new biflavanone and elucidated its structure through spectral studies and simple degradation, highlighting its novelty in the phytochemical landscape (Crichton & Waterman, 1979).

Antioxidative Activities and Potential in Health Applications

This compound is known for its significant in vitro antioxidative activities. Stark et al. (2015) developed a purification procedure for this compound from Garcinia buchananii, aimed at enabling further detailed evaluation of its promising bioactivities for potential health applications (Stark et al., 2015).

Anti-Inflammatory Effects in Obesity-Induced Mice Model

The anti-inflammatory properties of this compound were explored by Bibi et al. (2014), who investigated its effects in an obesity-induced mice model. The study found that this compound effectively downregulated inflammatory markers, suggesting its potential role in anti-inflammatory therapies (Bibi et al., 2014).

Muscle Cell Protection and Myotube Formation

Acharya et al. (2017) investigated the antioxidative properties of this compound and its impact on muscle cell protection and myotube formation. The study demonstrated this compound's potential as a powerful antioxidant with a high safety profile, indicating its usefulness in reducing oxidative stress-induced muscle differentiation delay (Acharya et al., 2017).

Gastrointestinal Smooth Muscle Relaxation

Balemba et al. (2014) explored the role of this compound as a new gastrointestinal smooth muscle L-type calcium channel inhibitor. Their study provided evidence for its spasmolytic actions and potential as a therapy for gastrointestinal smooth muscle spasms and arrhythmias (Balemba et al., 2014).

Propriétés

Numéro CAS |

73428-17-8 |

|---|---|

Formule moléculaire |

C30H22O13 |

Poids moléculaire |

590.5 g/mol |

Nom IUPAC |

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C30H22O13/c31-12-7-17(36)21-20(8-12)42-28(10-1-3-13(32)15(34)5-10)24(25(21)39)22-18(37)9-19(38)23-26(40)27(41)29(43-30(22)23)11-2-4-14(33)16(35)6-11/h1-9,24,27-29,31-38,41H/t24-,27-,28+,29+/m0/s1 |

Clé InChI |

UKRJEVDCOVVSAB-BENTYHEHSA-N |

SMILES isomérique |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)[C@@H]([C@H](O5)C6=CC(=C(C=C6)O)O)O)O)O |

SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)C(C(O5)C6=CC(=C(C=C6)O)O)O)O)O |

SMILES canonique |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)C(C(O5)C6=CC(=C(C=C6)O)O)O)O)O |

| 73428-17-8 | |

Synonymes |

(2R,3S,2''R,3''R)-manniflavanone manniflavanone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[11-[3-Acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-5-ethyl-2,4,8,10,12,14-hexamethyl-7-oxo-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-9-yl] acetate](/img/structure/B1209720.png)

![3H-1,2,4-Triazol-3-one, 4-[4-[4-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1209721.png)

![6-Methyl-2-[4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-3-quinolinecarbonitrile](/img/structure/B1209726.png)